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Compound of Interest

Compound Name: DRP1i27 dihydrochloride

Cat. No.: B10857957 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of DRP1i27 Dihydrochloride with Alternative Drp1 Inhibitors, Supported by Experimental Data

and Detailed Protocols.

The dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has emerged as

a significant therapeutic target for a range of diseases, including neurodegenerative disorders

and cancer. The development of specific and potent Drp1 inhibitors is crucial for both

advancing our understanding of mitochondrial dynamics and for pioneering new therapeutic

strategies. This guide provides a comprehensive comparison of the novel Drp1 inhibitor,

DRP1i27 dihydrochloride, with other commonly used alternatives, focusing on the

biochemical assays used to validate their inhibitory effects.

DRP1i27 dihydrochloride is a potent small molecule inhibitor that directly targets the GTPase

domain of human Drp1.[1] By binding to this active site, it prevents the hydrolysis of GTP, a

critical step for the conformational changes required for Drp1 to constrict and sever the

mitochondrial outer membrane.[1] This guide will delve into the experimental data supporting its

mechanism and performance in comparison to other inhibitors like Mdivi-1 and the peptide-

based inhibitor P110.

Performance Comparison of Drp1 Inhibitors
The efficacy of Drp1 inhibitors can be assessed through a variety of biochemical and cell-based

assays. The following tables summarize key quantitative data for DRP1i27 dihydrochloride
and its alternatives. It is important to note that direct head-to-head comparisons in a single
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study are often lacking in published literature, and experimental conditions can significantly

influence the results.[2]

Table 1: Biochemical and Binding Properties of Drp1 Inhibitors

Inhibitor
Mechanism of
Action

Target
Binding
Affinity (Kd)

IC50 (GTPase
Assay)

DRP1i27

dihydrochloride
GTPase inhibitor

Drp1 GTPase

Domain

286 µM (SPR)

[3], 190 µM

(MST)

Significant

inhibition at 50

µM[3]

Mdivi-1

Allosteric

inhibitor

(disputed)

Drp1 (yeast

homolog, Dnm1)

0.23 µM (MST,

human Drp1)[4],

No binding (SPR,

human Drp1)[3]

1-10 µM (yeast

Dnm1)[3], Poor

inhibitor of

human Drp1 (Kᵢ

>1.2 mM)[5][6]

P110 Peptide inhibitor
Disrupts Drp1-

Fis1 interaction

Not typically

measured by Kd

Inhibits ~50% of

GTPase activity

at 1 µM[7]

Table 2: Cellular Effects of Drp1 Inhibitors
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Inhibitor

Effective
Concentration for
Mitochondrial
Elongation

Key Quantitative
Findings on
Mitochondrial
Morphology

Known Specificity
Issues

DRP1i27

dihydrochloride
10-50 µM[2]

Dose-dependent

increase in fused

mitochondrial

networks in human

and mouse

fibroblasts.[3]

Shown to have a

Drp1-dependent

effect.[3]

Mdivi-1 10-50 µM[2]

Increased

mitochondrial length

and networking in

some studies.[2]

Controversial

specificity; reported to

have off-target effects,

including inhibition of

mitochondrial complex

I.[6]

P110 1-10 µM[2]

Reduces

mitochondrial

fragmentation in

response to stressors.

[2]

Generally considered

more specific than

Mdivi-1, but as a

peptide, it may have

different cell

permeability and

stability.[2]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches for validating

Drp1 inhibitors, the following diagrams are provided.
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Drp1-mediated mitochondrial fission and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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